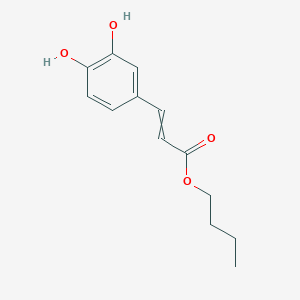

Butyl3-(3,4-dihydroxyphenyl)acrylate

Description

Contextualization within Natural Product Chemistry

Caffeic acid is a ubiquitous phenolic acid found in a variety of plant sources, including coffee beans, fruits, and vegetables. Its esters, such as Butyl 3-(3,4-dihydroxyphenyl)acrylate, are part of a large family of natural products and their synthetic derivatives that are of great interest to researchers. The study of these compounds is firmly rooted in natural product chemistry, which seeks to isolate, identify, and synthesize chemical substances produced by living organisms. The structural backbone of Butyl 3-(3,4-dihydroxyphenyl)acrylate, the 3,4-dihydroxyphenyl group (catechol moiety), is a common feature in many natural polyphenols and is crucial for their biological activities.

Significance of Dihydroxyphenyl Acrylates in Medicinal Chemistry Research

The dihydroxyphenyl acrylate (B77674) scaffold, characteristic of caffeic acid and its esters, is of high significance in medicinal chemistry due to its potent biological properties. nih.gov These compounds are recognized for their antioxidant, anti-inflammatory, and antimicrobial activities. nih.govnih.gov The presence of the two hydroxyl groups on the phenyl ring allows these molecules to act as effective free radical scavengers, which is a key mechanism in combating oxidative stress implicated in numerous diseases.

Research into caffeic acid esters has demonstrated that modifying the alkyl chain length of the ester group can modulate the compound's biological efficacy. acs.orgmdpi.com This structure-activity relationship is a central theme in medicinal chemistry, where chemists systematically alter a lead compound's structure to optimize its therapeutic properties. For instance, studies have shown that increasing the alkyl chain length can enhance the antimicrobial effects of caffeic acid esters. mdpi.com

Overview of Academic Research Areas on Butyl 3-(3,4-dihydroxyphenyl)acrylate

Academic research on Butyl 3-(3,4-dihydroxyphenyl)acrylate has primarily focused on elucidating its biological activities and potential applications. Key areas of investigation include its antioxidant, anti-inflammatory, and antimicrobial properties.

Antioxidant Activity: A significant body of research has been dedicated to the antioxidant potential of butyl caffeate. scilit.comresearchgate.net Studies have shown its capacity to scavenge free radicals, a property attributed to its phenolic structure. This has led to investigations into its potential use as a food preservative to prevent lipid peroxidation. scilit.com

Anti-inflammatory Properties: Emerging research suggests that butyl caffeate possesses anti-inflammatory effects. It has been observed to inhibit the production of inflammatory mediators in cellular models. mdpi.comnih.govnih.gov This line of inquiry is exploring its potential in managing inflammatory conditions.

Antimicrobial Activity: The antimicrobial effects of butyl caffeate and other caffeic acid esters have also been a subject of study. Research indicates that these compounds can inhibit the growth of various microorganisms, including bacteria and fungi. nih.govmdpi.comnih.gov The effectiveness of these esters appears to be influenced by the length of the alkyl chain, with longer chains sometimes showing increased activity. mdpi.com

Enzymatic Synthesis: To address the growing interest in this compound, researchers have also explored more sustainable and efficient methods for its production. Enzymatic synthesis, using lipases, has been investigated as a greener alternative to traditional chemical synthesis. mdpi.comnih.govmdpi.com

The table below summarizes some of the key research findings on the biological activities of Butyl 3-(3,4-dihydroxyphenyl)acrylate and related compounds.

| Research Area | Key Findings |

| Antioxidant Activity | Butyl caffeate demonstrates significant free radical scavenging activity, comparable to or in some cases stronger than commercial antioxidants like TBHQ in specific applications. scilit.com The catechol moiety is essential for this activity. |

| Anti-inflammatory Activity | Caffeic acid esters, including the butyl ester, can suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins. mdpi.comnih.gov |

| Antimicrobial Activity | Butyl caffeate exhibits activity against various bacteria and fungi. mdpi.comnih.gov The length of the alkyl ester chain influences the antimicrobial potency. mdpi.com |

Further research continues to explore the full potential of Butyl 3-(3,4-dihydroxyphenyl)acrylate in various scientific and industrial fields.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butyl 3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-2-3-8-17-13(16)7-5-10-4-6-11(14)12(15)9-10/h4-7,9,14-15H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBCBZIFZYILRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C=CC1=CC(=C(C=C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Butyl 3 3,4 Dihydroxyphenyl Acrylate

Established Synthetic Routes for Butyl 3-(3,4-dihydroxyphenyl)acrylate

The preparation of Butyl 3-(3,4-dihydroxyphenyl)acrylate can be achieved through several synthetic pathways, primarily involving esterification and condensation reactions. These methods are often optimized by varying catalysts and reaction conditions to improve yield and efficiency.

Esterification Approaches (e.g., from Caffeic Acid and Butanol)

The most direct method for synthesizing Butyl 3-(3,4-dihydroxyphenyl)acrylate is the esterification of caffeic acid with butanol. This reaction is typically catalyzed by an acid, such as sulfuric acid, and requires heating under reflux. The general reaction is as follows:

Caffeic Acid + Butanol --(H₂SO₄, Heat)--> Butyl 3-(3,4-dihydroxyphenyl)acrylate + H₂O

The use of a cation-exchange resin as a catalyst has also been explored for the esterification of caffeic acid with various alcohols, which can be an alternative to mineral acids. econstor.eu Direct esterification is a common and recommended method for preparing higher alkyl acrylates. orgsyn.org The process can involve removing the water of reaction through azeotropic distillation with the alcohol and the resulting ester to drive the equilibrium towards the product. google.com

| Method | Catalyst | Key Features | Reference |

|---|---|---|---|

| Direct Esterification | Sulfuric Acid | Requires heating under reflux. | |

| Direct Esterification | Cation-Exchange Resin | Alternative to mineral acids, potentially more environmentally friendly. | econstor.eu |

| Transesterification | Sodium Bisulfate | Used for synthesizing (E)-butyl-3-(4-methoxyphenyl) acrylate (B77674) from the corresponding methyl ester. | researchgate.net |

Condensation Reactions (e.g., Knoevenagel Condensation)

An alternative synthetic route is the Knoevenagel condensation. This method typically involves the condensation of protocatechualdehyde (3,4-dihydroxybenzaldehyde) with a malonic acid monoester. researchgate.net A convenient one-pot process has been developed where alcohols or phenols react with Meldrum's acid to form malonic acid mono-esters, which then react with 3,4-dihydroxybenzaldehyde (B13553) to yield the desired caffeic acid esters. researchgate.net The Knoevenagel-Doebner condensation has been successfully used to synthesize Butyl 3-(3,4-dihydroxyphenyl)prop-2-enoate. researchgate.net The reaction conditions, such as the choice of solvent and catalyst (often a base like pyridine (B92270) and piperidine), can be optimized to improve the yield. researchgate.net

Role of Catalysis and Reaction Conditions (e.g., Microwave-Assisted Synthesis)

The choice of catalyst and reaction conditions plays a crucial role in the synthesis of Butyl 3-(3,4-dihydroxyphenyl)acrylate. In esterification, acid catalysts like sulfuric acid or p-toluenesulfonic acid are common. orgsyn.org For Knoevenagel condensations, bases such as pyridine and piperidine (B6355638) are often employed. researchgate.netresearchgate.net

Microwave-assisted synthesis has emerged as a valuable technique to accelerate these reactions. organic-chemistry.org It can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. nih.govresearchgate.net For instance, microwave irradiation has been shown to enhance the rate of Knoevenagel condensations and can be performed under solvent-free conditions, offering a more environmentally friendly approach. researchgate.netorganic-chemistry.org

| Reaction Type | Catalyst/Condition | Advantages | Reference |

|---|---|---|---|

| Esterification | Sulfuric Acid | Well-established and effective. | |

| Knoevenagel Condensation | Pyridine/Piperidine | Commonly used for condensation reactions. | researchgate.net |

| General Synthesis | Microwave Irradiation | Reduced reaction times, potentially higher yields, and environmentally friendly. | nih.govresearchgate.net |

Strategies for Chemical Derivatization and Analog Synthesis

Chemical derivatization of Butyl 3-(3,4-dihydroxyphenyl)acrylate allows for the synthesis of analogs with potentially modified physicochemical and biological properties. These modifications can be targeted at the ester moiety or the catechol structure.

Modifications at the Ester Moiety for Butyl 3-(3,4-dihydroxyphenyl)acrylate Analogs

Altering the alkyl chain of the ester group can influence the lipophilicity and, consequently, the biological activity of the resulting caffeic acid ester. A variety of caffeic acid esters have been synthesized by reacting caffeic acid with different alcohols. nih.gov For example, caffeic acid phenethyl ester (CAPE) is a well-known derivative formed from the esterification of caffeic acid and phenethyl alcohol. mdpi.com The synthesis of various alkyl esters of caffeic acid is considered advantageous for both their biological function and potential applications. econstor.eu

Alterations of the Catechol Structure in Caffeic Acid Derivatives

The catechol moiety, with its two adjacent hydroxyl groups, is a key structural feature of caffeic acid and its derivatives, contributing significantly to their antioxidant properties. researchgate.netnih.govnih.gov Modifications to this part of the molecule can lead to analogs with different activities. For instance, the hydroxyl groups can be replaced by other functional groups. researchgate.net Another approach is the O,O-diallylation of the catechol hydroxyls, which can serve as a protecting group strategy during synthesis or lead to new derivatives. mdpi.com The synthesis of compounds where the catechol moiety is altered can help in understanding the structure-activity relationship of these molecules. nih.gov

Hybrid Compound Development Involving the Caffeic Acid Scaffold

The structural framework of caffeic acid, which forms the core of Butyl 3-(3,4-dihydroxyphenyl)acrylate, is a versatile scaffold for the development of hybrid compounds. This strategy involves chemically linking the caffeic acid moiety to other pharmacologically active molecules to create a single hybrid entity with potentially synergistic or novel biological activities. The design of these hybrids often aims to combine the known properties of caffeic acid derivatives with those of another class of compounds to enhance efficacy or target multiple biological pathways.

Researchers have explored the synthesis of various hybrid molecules by leveraging the reactive functional groups of the caffeic acid scaffold. These synthetic approaches typically involve forming ester, amide, or other covalent linkages between caffeic acid and a second molecule of interest.

Examples of Hybrid Compound Development from the Caffeic Acid Scaffold:

Caffeic Acid and Sulfonamide Hybrids: A series of hybrid compounds have been prepared by linking caffeic acid to various sulfonamides. This was achieved through a coupling strategy, resulting in hybrids that demonstrated a range of biological activities, including antioxidant and antibacterial effects. nih.gov

Indole-Based Caffeic Acid Hybrids: In another approach, hybrids based on an indole (B1671886) group and caffeic acid homologues have been synthesized. nih.gov These compounds were designed to combine the structural features of both moieties, and subsequent evaluations demonstrated their potential as potent free radical scavenging agents. mdpi.comresearchgate.net The design of these hybrids was inspired by the antioxidant properties of both the indole and caffeic acid scaffolds. mdpi.com

Caffeic Acid-Chitosan Hybrid Scaffolds: Caffeic acid has been grafted onto chitosan, a natural biopolymer, to create hybrid scaffolds. This functionalization was shown to enhance the material's properties, indicating the versatility of the caffeic acid scaffold in materials science applications as well.

The development of these hybrid compounds underscores the importance of the caffeic acid structure as a foundational element in medicinal chemistry and drug design. By strategically combining it with other molecular entities, researchers can create novel compounds with tailored properties.

Green Chemistry Principles in the Synthesis of Dihydroxyphenyl Acrylates

The synthesis of dihydroxyphenyl acrylates, including Butyl 3-(3,4-dihydroxyphenyl)acrylate, is increasingly being approached with the principles of green chemistry in mind. These principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. Key areas of focus in the green synthesis of these compounds include the use of enzymatic catalysts and the development of solvent-free reaction conditions.

Enzymatic Synthesis:

The use of enzymes, particularly lipases, as biocatalysts offers a green alternative to traditional chemical synthesis. mdpi.com Enzymatic reactions are often conducted under mild conditions, are highly specific, and can reduce the formation of byproducts. For the synthesis of caffeic acid esters, lipases can catalyze the esterification of caffeic acid with various alcohols. This approach avoids the use of harsh acid catalysts and potentially toxic solvents.

Solvent-Free Synthesis:

Another significant advancement in the green synthesis of caffeic acid derivatives is the development of solvent-free reaction conditions. researchgate.net These methods often utilize alternative energy sources, such as infrared irradiation, to drive the reaction. researchgate.net By eliminating the need for organic solvents, these processes reduce waste, minimize environmental impact, and can simplify product purification. researchgate.net For instance, the synthesis of caffeic acid phenethyl ester (CAPE) analogs has been successfully achieved under solvent-free conditions using infrared light, demonstrating the feasibility of this approach for producing dihydroxyphenyl acrylates. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization of Butyl 3 3,4 Dihydroxyphenyl Acrylate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Butyl 3-(3,4-dihydroxyphenyl)acrylate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

In the ¹H NMR spectrum, specific chemical shifts (δ) and coupling constants (J) reveal the arrangement of protons. The aromatic protons on the catechol ring typically appear as a multiplet system in the range of δ 6.7-7.2 ppm. The vinylic protons of the acrylate (B77674) moiety are observed as doublets around δ 6.2 and 7.5 ppm, with a characteristic trans-coupling constant of approximately 15.9 Hz. The protons of the butyl ester group are found in the upfield region. The methylene (B1212753) protons adjacent to the ester oxygen (OCH₂) resonate around δ 4.1-4.2 ppm, while the other methylene groups and the terminal methyl group produce signals between δ 0.9 and 1.7 ppm. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom. The carbonyl carbon of the ester is typically the most downfield signal, appearing around δ 167 ppm. Carbons of the aromatic ring and the vinyl group resonate in the δ 114-148 ppm region. The carbons of the butyl chain are observed at higher field strengths, with the OCH₂ carbon at approximately δ 64 ppm and the terminal methyl carbon around δ 14 ppm. researchgate.net

Table 1: ¹H NMR Spectroscopic Data for Butyl 3-(3,4-dihydroxyphenyl)acrylate

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

|---|---|---|---|

| H-2' | ~7.05 | d | ~2.0 |

| H-5' | ~6.77 | d | ~8.2 |

| H-6' | ~6.95 | dd | ~8.2, 2.0 |

| H-α | ~6.25 | d | ~15.9 |

| H-β | ~7.55 | d | ~15.9 |

| -OCH₂- | ~4.15 | t | ~6.6 |

| -OCH₂CH ₂- | ~1.65 | m | |

| -CH₂CH ₃ | ~1.40 | m | |

| -CH₃ | ~0.95 | t | ~7.4 |

Data are representative and may vary slightly based on solvent and experimental conditions. researchgate.net

Table 2: ¹³C NMR Spectroscopic Data for Butyl 3-(3,4-dihydroxyphenyl)acrylate

| Carbon Assignment | Chemical Shift (δ ppm) |

|---|---|

| C=O | ~167.5 |

| C-1' | ~127.0 |

| C-2' | ~114.5 |

| C-3' | ~145.0 |

| C-4' | ~146.0 |

| C-5' | ~116.0 |

| C-6' | ~122.0 |

| C-α | ~115.5 |

| C-β | ~145.5 |

| -OCH₂- | ~64.5 |

| -OCH₂C H₂- | ~31.0 |

| -C H₂CH₃ | ~19.5 |

| -CH₃ | ~14.0 |

Data are representative and may vary slightly based on solvent and experimental conditions. researchgate.net

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For Butyl 3-(3,4-dihydroxyphenyl)acrylate, which has a molecular formula of C₁₃H₁₆O₄, the expected monoisotopic mass is approximately 236.1049 g/mol . ebi.ac.uk

Electrospray ionization (ESI) is a soft ionization technique commonly used for caffeic acid derivatives, as it minimizes fragmentation and typically produces a prominent pseudomolecular ion peak, such as [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition and confirming the molecular formula of the compound.

The fragmentation pattern of Butyl 3-(3,4-dihydroxyphenyl)acrylate in tandem MS (MS/MS) experiments can provide further structural confirmation. Common fragmentation pathways for caffeic acid esters involve the loss of the alkyl group and decarboxylation. For instance, in negative ion mode ESI-MS/MS, the [M-H]⁻ ion (m/z 235.1) would be expected to fragment, potentially losing the butyl group (56 Da) or butene (56 Da) via McLafferty rearrangement, or showing characteristic fragments of the caffeoyl moiety at m/z 179 (caffeic acid minus H) and further fragmentation to m/z 135 by loss of CO₂. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of Butyl 3-(3,4-dihydroxyphenyl)acrylate would display characteristic absorption bands corresponding to its key structural features.

A broad absorption band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibrations of the phenolic hydroxyl groups on the catechol ring. The C=O stretching vibration of the α,β-unsaturated ester carbonyl group would give rise to a strong, sharp peak around 1690-1715 cm⁻¹. The C=C stretching vibrations of the aromatic ring and the acrylate double bond are expected to appear in the 1600-1640 cm⁻¹ region. C-H stretching vibrations of the aromatic and vinylic protons are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the butyl group appear just below 3000 cm⁻¹. Finally, the C-O stretching of the ester group would show strong bands in the 1150-1250 cm⁻¹ region. researchgate.net

Table 3: Predicted Infrared (IR) Absorption Bands for Butyl 3-(3,4-dihydroxyphenyl)acrylate

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Phenolic) | 3200-3500 | Strong, Broad |

| C-H Stretch (Aromatic/Vinylic) | 3010-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-2960 | Medium-Strong |

| C=O Stretch (α,β-Unsaturated Ester) | 1690-1715 | Strong |

| C=C Stretch (Vinylic) | ~1635 | Medium-Strong |

| C=C Stretch (Aromatic) | ~1605, ~1520 | Medium |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of Butyl 3-(3,4-dihydroxyphenyl)acrylate and for its quantitative determination. Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing phenolic compounds.

In a typical RP-HPLC setup, a C18 stationary phase is used with a mobile phase consisting of a mixture of an aqueous acid (like formic or phosphoric acid) and an organic solvent (such as acetonitrile (B52724) or methanol). researchgate.netmdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of the target compound from any impurities or starting materials. Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the compound exhibits maximum absorbance, typically around 320-330 nm due to the cinnamoyl chromophore. mdpi.com

The retention time of the compound under specific chromatographic conditions is a characteristic identifier. The purity of the sample can be determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by plotting the peak area against known concentrations of a pure standard.

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Purification

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of the synthesis of Butyl 3-(3,4-dihydroxyphenyl)acrylate. researchgate.netgoogle.com The synthesis, typically an esterification of caffeic acid with butanol, can be followed by spotting small aliquots of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel 60 F₂₅₄) over time. researchgate.net

A suitable mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or acetone, is chosen to achieve good separation between the starting materials (caffeic acid) and the desired product. The product, being less polar than caffeic acid, will have a higher Retention Factor (Rf) value. The spots can be visualized under UV light (at 254 nm) or by staining with an appropriate reagent. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. TLC also serves as a preliminary tool to identify the appropriate solvent system for purification by column chromatography.

Mechanistic Investigations of Biological Activities of Butyl 3 3,4 Dihydroxyphenyl Acrylate in Vitro Studies

Antioxidant and Free Radical Scavenging Mechanisms

The antioxidant and free radical scavenging properties of phenolic compounds, such as Butyl 3-(3,4-dihydroxyphenyl)acrylate, are central to their potential biological activities. These mechanisms are primarily attributed to the catechol group (3,4-dihydroxybenzene) within their structure, which can donate hydrogen atoms to neutralize free radicals. In vitro studies on caffeic acid and its esters have consistently demonstrated their capacity to scavenge various reactive oxygen species and inhibit oxidative processes.

Reactive Oxygen Species (ROS) Neutralization

Butyl 3-(3,4-dihydroxyphenyl)acrylate, as a derivative of caffeic acid, is anticipated to possess significant reactive oxygen species (ROS) neutralizing capabilities. The core structure, caffeic acid, and its various esters are recognized for their potent antioxidant activity. This activity stems from their ability to act as hydrogen donors, effectively quenching free radicals. The presence of the catechol moiety is crucial for this function.

While direct studies quantifying the ROS scavenging activity of Butyl 3-(3,4-dihydroxyphenyl)acrylate are not extensively available, the antioxidant properties of alkyl caffeates have been demonstrated. For instance, a study on various alkyl caffeates showed their potent ability to scavenge the DPPH radical, with IC50 values indicating stronger activity than the parent caffeic acid, BHT, and Vitamin C nih.gov. This suggests that the esterification of caffeic acid can enhance its antioxidant potential. The mechanism involves the donation of a hydrogen atom from the hydroxyl groups on the aromatic ring to the free radical, thereby stabilizing it and terminating the radical chain reaction.

Modulation of Endogenous Antioxidant Systems (e.g., Nrf2 Pathway Activation)

The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes. Caffeic acid and its derivatives, notably caffeic acid phenethyl ester (CAPE), have been shown to be potent activators of this pathway nih.govnih.govspandidos-publications.commdpi.com.

In vitro studies have demonstrated that CAPE activates the Nrf2 pathway by increasing the nuclear translocation of Nrf2 and subsequently enhancing the expression of Nrf2-dependent genes like heme oxygenase-1 (HO-1) nih.govspandidos-publications.commdpi.com. The mechanism of activation is linked to the electrophilic nature of the catechol moiety, especially after oxidation, which can interact with Keap1, the cytosolic repressor of Nrf2, leading to Nrf2 release and activation nih.gov. While direct evidence for Butyl 3-(3,4-dihydroxyphenyl)acrylate is limited, the established role of the caffeic acid scaffold in Nrf2 activation suggests a similar potential. Caffeic acid methyl ester has also been shown to activate the HO-1/Nrf2 pathway in human umbilical vein endothelial cells spandidos-publications.com.

Inhibition of Lipid Peroxidation Processes in Cellular Models

Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, leading to cellular damage. Antioxidants can inhibit this process by scavenging the initiating and propagating radicals. Caffeic acid and its esters have demonstrated the ability to inhibit lipid peroxidation in various in vitro models.

Enzyme Modulation and Inhibition Mechanisms

Beyond direct antioxidant actions, Butyl 3-(3,4-dihydroxyphenyl)acrylate can exert its biological effects through the modulation of specific enzyme activities. In vitro studies have highlighted the inhibitory potential of caffeic acid and its derivatives against enzymes involved in pathological processes, such as xanthine (B1682287) oxidase and monoamine oxidase B.

Xanthine Oxidase (XO) Inhibition

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. Overactivity of this enzyme can lead to hyperuricemia and gout. Caffeic acid and its esters have been identified as inhibitors of XO.

A study characterizing the xanthine oxidase inhibitory activity of various alkyl caffeates demonstrated that these compounds competitively inhibit uric acid formation catalyzed by XO sci-hub.se. The inhibitory potency was found to increase with the length of the alkyl chain sci-hub.sesemanticscholar.orgccsenet.org. Specifically, Butyl 3-(3,4-dihydroxyphenyl)acrylate (butyl caffeate) exhibited significant inhibitory activity.

Table 1: In Vitro Xanthine Oxidase Inhibitory Activity of Butyl 3-(3,4-dihydroxyphenyl)acrylate and Related Compounds

| Compound | IC50 (µM) | Inhibition Type |

| Butyl 3-(3,4-dihydroxyphenyl)acrylate | 26.5 ± 2.0 | Competitive |

| Caffeic acid | > 200 | - |

| Methyl caffeate | 143 ± 13 | Competitive |

| Propyl caffeate | 30.2 ± 2.1 | Competitive |

| Pentyl caffeate | 18.0 ± 0.9 | Competitive |

| Hexyl caffeate | 19.0 ± 1.0 | Competitive |

| Heptyl caffeate | 12.5 ± 0.5 | Competitive |

| Decyl caffeate | 10.0 ± 1.0 | Competitive |

Data sourced from a study by Masuoka et al. (2012) as presented in a review by Lin et al. (2018) sci-hub.se. The IC50 values were measured at a xanthine concentration of 200 µM.

The competitive nature of the inhibition suggests that these compounds bind to the active site of the enzyme, likely interacting with the molybdenum center, thereby preventing the substrate from binding.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is an enzyme involved in the degradation of neurotransmitters, including dopamine (B1211576). Inhibition of MAO-B can increase dopamine levels in the brain and is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. Caffeic acid and its derivatives have been investigated for their MAO-B inhibitory potential.

While direct in vitro inhibitory data for Butyl 3-(3,4-dihydroxyphenyl)acrylate against MAO-B is not explicitly detailed in the reviewed literature, studies on the parent compound and other derivatives provide insights. Caffeic acid itself has been shown to be a weak inhibitor of MAO-B nih.gov. However, certain derivatives of caffeic acid have demonstrated significant MAO-B inhibitory activity. For instance, a study on hybrid caffeic acid derivatives identified a compound with an IC50 value of 10.80 ± 0.024 µM for MAO-B nih.gov. Another study reported that caffeic acid phenethyl ester (CAPE) can inhibit MAO-B at high concentrations nih.govnih.gov. The structural modifications of the caffeic acid scaffold, particularly the ester or amide linkages, appear to be crucial for enhancing MAO-B inhibitory potency.

Table 2: In Vitro Monoamine Oxidase B (MAO-B) Inhibitory Activity of Caffeic Acid and a Derivative

| Compound | IC50 (µM) |

| Caffeic acid | 22.88 ± 0.009 |

| Caffeic acid derivative (Compound 5) | 10.80 ± 0.024 |

Data for Caffeic acid and Compound 5 (a naphthyl derivative) are from a study by Khan et al. (2018) nih.govnih.gov.

The mechanism of inhibition by these compounds is thought to involve interactions with the active site of the MAO-B enzyme.

Other Enzyme Interactions within Inflammatory Pathways

In vitro studies have demonstrated that Butyl 3-(3,4-dihydroxyphenyl)acrylate, also known as caffeic acid butyl ester, interacts with key enzymes involved in inflammatory processes. Specifically, its activity has been observed against inducible nitric oxide synthase (iNOS), an enzyme pivotal to the production of nitric oxide (NO), a significant inflammatory mediator.

Research conducted on RAW 264.7 macrophage cell lines stimulated with lipopolysaccharide (LPS) showed that pre-incubation with Butyl 3-(3,4-dihydroxyphenyl)acrylate resulted in a significant inhibition of iNOS expression nih.gov. This inhibitory action on a critical pro-inflammatory enzyme highlights a specific molecular target through which the compound exerts its anti-inflammatory effects at a cellular level. The suppression of iNOS leads to a downstream reduction in nitric oxide synthesis, thereby mitigating a key aspect of the inflammatory cascade. nih.gov

Anti-inflammatory Mechanisms in Cellular Contexts

Studies on the parent compound, caffeic acid, have shown that it can inhibit the activation of Nuclear Factor-kappa B (NF-κB) through signal transduction pathways including c-Src/ERK and NIK/IKK. elsevierpure.com Caffeic acid has also been found to inhibit JAK-STAT3 signaling in response to UVB irradiation in mouse skin. While these findings on related molecules are significant, specific in vitro data detailing the direct modulatory effect of Butyl 3-(3,4-dihydroxyphenyl)acrylate on the STAT3 and NF-κB signaling pathways are not extensively documented in the currently available literature.

The anti-inflammatory properties of Butyl 3-(3,4-dihydroxyphenyl)acrylate have been quantified through its effects on key inflammatory mediators in vitro. In studies using RAW 264.7 macrophages, the compound effectively inhibited the production of nitric oxide (NO) when the cells were stimulated with LPS. nih.gov

The inhibitory action was found to be dose-dependent, with a calculated half-maximal inhibitory concentration (IC50) that demonstrates its potency. This effect is likely linked to the compound's ability to scavenge NO directly and suppress the expression of the iNOS enzyme. nih.gov The reduction of these inflammatory markers underscores the compound's potential to modulate inflammatory responses at the cellular level. nih.gov

Table 1: In Vitro Inhibition of Nitric Oxide Production by Caffeic Acid Esters in LPS-Stimulated RAW 264.7 Macrophages nih.gov

| Compound | IC50 (µM) for NO Inhibition |

|---|---|

| Butyl 3-(3,4-dihydroxyphenyl)acrylate | 8.4 |

| Methyl 3-(3,4-dihydroxyphenyl)acrylate | 21.0 |

| Ethyl 3-(3,4-dihydroxyphenyl)acrylate | 12.0 |

| Octyl 3-(3,4-dihydroxyphenyl)acrylate | 2.4 |

| Benzyl 3-(3,4-dihydroxyphenyl)acrylate | 10.7 |

| Caffeic acid phenethyl ester (CAPE) | 4.8 |

Antiproliferative Mechanisms in Cancer Cell Lines (In Vitro)

The antiproliferative activity of Butyl 3-(3,4-dihydroxyphenyl)acrylate has been investigated in different cancer cell lines, revealing distinct mechanisms of cell death. In studies involving the human lung carcinoma A549 cell line, the compound was found to induce a form of programmed cell death characterized as necrosis-like, rather than classical apoptosis. nih.gov

Treatment of A549 cells with Butyl 3-(3,4-dihydroxyphenyl)acrylate led to cell death that was dependent on concentration and time. nih.gov However, this process was not associated with significant changes in the expression levels of key apoptosis-related proteins, such as caspase-3 and caspase-8. nih.gov This suggests that in this particular cancer cell line, the compound triggers a non-apoptotic cell death pathway. nih.gov

Table 2: Effect of Butyl 3-(3,4-dihydroxyphenyl)acrylate on A549 Lung Cancer Cells nih.gov

| Parameter | Observation |

|---|---|

| Cell Death Mechanism | Necrosis-like cell death |

| Apoptosis Induction | Not observed |

| Effect on Caspase-3 | No significant change in expression |

| Effect on Caspase-8 | No significant change in expression |

| Effect on Cytochrome c | Stimulated release |

A primary mechanism underlying the antiproliferative effects of Butyl 3-(3,4-dihydroxyphenyl)acrylate involves the significant disruption of redox homeostasis in cancer cells. In vitro studies on the human lung cancer cell line A549 demonstrated that the compound prompts a marked increase in intracellular reactive oxygen species (ROS). nih.gov

This augmentation of ROS leads to subsequent alterations in mitochondrial function, specifically a reduction in the mitochondrial membrane potential (ΔΨm). nih.gov The induced oxidative stress and mitochondrial dysfunction are critical events that contribute to the observed necrosis-like cell death in A549 cells. nih.gov This ability to selectively modulate the redox environment within cancer cells is a key aspect of its cytotoxic activity. nih.gov

Inhibition of Specific Molecular Targets (e.g., NQO1)

The structural components of Butyl 3-(3,4-dihydroxyphenyl)acrylate, particularly the caffeic acid-related moiety, suggest a potential for interaction with specific molecular targets involved in cellular redox homeostasis. Research into structurally similar compounds provides insights into these mechanisms. For instance, derivatives containing the 3-(3,4-dihydroxyphenyl)acrylate structure have been investigated as part of a series of compounds designed to act through the modulation of redox homeostasis and the inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1). mdpi.com NQO1 is a flavoprotein that plays a crucial role in protecting cells from oxidative damage by catalyzing the two-electron reduction of quinones, thereby preventing the generation of reactive oxygen species. mdpi.com However, in many tumor cells, NQO1 is overexpressed, and its inhibition can sensitize these cells to chemotherapeutic agents. nih.gov

The inhibitory action of natural phenolic compounds on NQO1 has been documented. Curcumin, for example, has been shown to inhibit NQO1 activity in vitro. nih.gov The general class of natural inhibitors for NQO1 includes coumarins and flavonoids. mdpi.com Specifically, a synthesized hybrid molecule combining the 3-(3,4-dihydroxyphenyl)acrylate moiety with iodoquinol was developed in the context of creating new compounds that act as NQO1 inhibitors. mdpi.com This suggests that the 3-(3,4-dihydroxyphenyl)acrylate scaffold is a key pharmacophore being explored for its potential to target and inhibit NQO1.

Antimicrobial Activity Mechanisms (In Vitro)

The antimicrobial potential of Butyl 3-(3,4-dihydroxyphenyl)acrylate is rooted in its chemical structure, which combines a phenolic component with an acrylate (B77674) group. Both moieties are known to contribute to antimicrobial effects.

Anti-biofilm Formation Activity

The formation of biofilms by microorganisms is a significant factor in their resistance to antimicrobial agents. nih.gov Compounds containing a 3,4-dihydroxyphenyl (catechol) moiety have been noted for their ability to contribute to interfacial binding on adhesive proteins, which may aid in binding to biofilms. mdpi.com Furthermore, derivatives of iodoquinol, when combined with the 3-(3,4-dihydroxyphenyl)acrylate structure, have been designed with the goal of creating agents with potent dispersant activity against biofilms of significant pathogens like methicillin-resistant Staphylococcus aureus and Staphylococcus epidermidis. mdpi.com This indicates that the core structure is actively being investigated for its ability to interfere with the integrity of bacterial biofilms.

Antibacterial Effects on Specific Microorganisms

In vitro studies on compounds structurally related to Butyl 3-(3,4-dihydroxyphenyl)acrylate have demonstrated notable antibacterial activity against a range of microorganisms. The 3,4-dihydroxyphenyl group is considered an important scaffold that may target the bacterial cell membrane. mdpi.com

Hybrid compounds incorporating a 3,4-dihydroxyphenyl-thiazole structure have been evaluated for their antibacterial efficacy. These compounds showed activity against both Gram-positive and Gram-negative bacteria. mdpi.com The minimum inhibitory concentrations (MICs) for these related compounds highlight their potency.

Similarly, studies on p-hydroxyphenyl acrylate derivatives have shown potent antibacterial activity against the Gram-positive bacterium Bacillus subtilis, with MIC values ranging from 3.13 to 12.50 µg/mL. researchgate.net However, these specific derivatives were not found to be effective against Gram-negative bacteria such as Escherichia coli and Salmonella typhimurium. researchgate.net

Interactive Table: In Vitro Antibacterial Activity of Structurally Related Compounds

| Compound Class | Microorganism | MIC (μg/mL) | Reference |

|---|---|---|---|

| 3,4-Dihydroxyphenyl-thiazole-coumarin hybrids | Pseudomonas aeruginosa | 15.62–31.25 | mdpi.com |

| 3,4-Dihydroxyphenyl-thiazole-coumarin hybrids | Enterococcus faecalis | 15.62–31.25 | mdpi.com |

| 3,4-Dihydroxyphenyl-thiazole-coumarin hybrids | Staphylococcus aureus | 62.5–125 | mdpi.com |

Antiplatelet Aggregation Mechanisms (In Vitro)

Information on the specific mechanisms of Butyl 3-(3,4-dihydroxyphenyl)acrylate in antiplatelet aggregation from in vitro studies is not available in the provided search results.

Hepatoprotective Mechanisms in Cellular Models (In Vitro)

Information on the specific hepatoprotective mechanisms of Butyl 3-(3,4-dihydroxyphenyl)acrylate in cellular models from in vitro studies is not available in the provided search results.

Antiparasitic Activity Mechanisms (In Vitro)

The 3,4-dihydroxyphenyl moiety is a key structural feature in many compounds investigated for antiparasitic activity.

Against Entamoeba histolytica

Amoebiasis, caused by the parasite Entamoeba histolytica, is a significant diarrheal disease worldwide. mdpi.com The current first-line treatment for intestinal amebiasis includes iodoquinol. mdpi.com In an effort to develop new and effective antiparasitic drugs, a hybrid compound, 5,7-diiodoquinolin-8-yl (E)-3-(3,4-dihydroxyphenyl)acrylate, was synthesized. mdpi.com This molecule directly combines the structure of iodoquinol with that of a caffeic acid ester. The rationale for this synthesis is rooted in the known anti-amoebic properties of iodoquinol and the investigation of phenolic compounds, like those found in certain plant extracts, for the treatment of E. histolytica infection. mdpi.com This targeted design highlights the perceived potential of the 3-(3,4-dihydroxyphenyl)acrylate scaffold as a component of novel anti-amoebic agents.

Against Trypanosoma brucei

African trypanosomiasis, or sleeping sickness, is caused by the parasite Trypanosoma brucei. nih.gov This parasite has unique metabolic pathways that can be targeted for chemotherapy. One such target is the trypanosome alternative oxidase (TAO), a key enzyme in the parasite's respiration. nih.gov In vitro studies have been conducted on a series of N-n-alkyl-3,4-dihydroxybenzamides, which are structurally similar to Butyl 3-(3,4-dihydroxyphenyl)acrylate as they possess both a butyl group and the 3,4-dihydroxyphenyl core. These compounds were synthesized and evaluated as inhibitors of TAO in cell-free mitochondrial preparations of Trypanosoma brucei brucei. nih.gov The findings showed that these benzamides were active against the target enzyme, suggesting that the 3,4-dihydroxyphenyl moiety is crucial for this inhibitory activity. One of the evaluated compounds, N-n-butyl-3,4-dihydroxybenzamide, was selected for further evaluation, underscoring the potential of this chemical combination against T. brucei. nih.gov

Structure Activity Relationship Sar Elucidation and in Silico Approaches for Butyl 3 3,4 Dihydroxyphenyl Acrylate and Its Derivatives

Impact of Ester Group Modifications on Biological Activities (e.g., Lipophilicity)

The ester group of caffeic acid derivatives, such as Butyl 3-(3,4-dihydroxyphenyl)acrylate, is a key determinant of the molecule's biological activity, primarily through its influence on lipophilicity. Lipophilicity, or the ability of a compound to dissolve in fats and lipids, affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross cellular membranes to reach target sites.

Modifications to the alkyl chain of the ester group directly alter the compound's lipophilicity and, consequently, its bioactivity. Studies on various alkyl esters of caffeic acid have demonstrated a clear relationship between the length of the alkyl chain and biological effects like antioxidant, anti-inflammatory, and anticancer activities. researchgate.net

Key Research Findings:

Antioxidant Activity: In lipophilic environments, long-chain alkyl esters (C16–C22) of caffeic acid have been shown to be the most potent antioxidants. mdpi.com Conversely, compounds with medium-length alkyl chains, such as butyl (C4) and octyl (C8) esters, were found to be less active than caffeic acid itself in certain lipid peroxidation assays. mdpi.com

Anti-inflammatory Activity: The inhibitory effect of caffeic acid esters on nitric oxide (NO) production in macrophages is dependent on the length and size of the alkyl moiety. researchgate.net One study found that undecyl caffeate (an ester with an 11-carbon chain) was the most potent inhibitor of NO production among the derivatives tested. researchgate.net This suggests that the connection between the caffeic acid structure and a sufficiently long alkyl chain is crucial for this specific activity. researchgate.net

Antiviral Activity: The length of the aliphatic chain also influences antiviral properties. Among several n-alkyl esters of caffeic acid tested against the hepatitis C virus (HCV), octyl caffeate demonstrated the highest activity. nih.govmdpi.com

These findings highlight that simply increasing lipophilicity does not universally enhance all biological activities. The optimal alkyl chain length is often specific to the biological target and the environment in which the compound must function. The butyl group in Butyl 3-(3,4-dihydroxyphenyl)acrylate provides a moderate level of lipophilicity, which may be advantageous for certain applications.

| Alkyl Chain Length | Observed Biological Effect | Reference |

|---|---|---|

| Medium (C4-C8) | Less active in some antioxidant assays compared to caffeic acid. | mdpi.com |

| Octyl (C8) | Highest activity against Hepatitis C Virus (HCV). | nih.govmdpi.com |

| Undecyl (C11) | Most potent inhibitor of nitric oxide (NO) production. | researchgate.net |

| Long (C16-C22) | Most potent antioxidants in lipophilic media. | mdpi.com |

Role of the Catechol Moiety in Activity Profiles

The 3,4-dihydroxyphenyl group, commonly known as the catechol moiety, is a fundamental structural feature responsible for many of the biological activities of Butyl 3-(3,4-dihydroxyphenyl)acrylate and related compounds. nih.gov This group's potent antioxidant and free radical scavenging properties are central to its mechanism of action.

The two hydroxyl (-OH) groups on the catechol ring are excellent hydrogen donors, allowing the molecule to neutralize reactive oxygen species (ROS) and other free radicals. researchgate.net This radical scavenging ability is considered the primary driver of the antioxidant activity of caffeic acid and its esters. researchgate.net Studies where the hydroxyl groups were replaced or removed have confirmed the dominance of the catechol moiety in conferring antioxidant properties. researchgate.net

Beyond its antioxidant function, the catechol group is involved in:

Anti-inflammatory Effects: The anti-inflammatory actions of caffeic acid derivatives are linked to the catechol structure. researchgate.net

Enzyme Inhibition: The hydroxyl groups can form hydrogen bonds and other interactions with amino acid residues in the active sites of various enzymes, leading to their inhibition. nih.gov

Chelating Properties: The catechol moiety can chelate metal ions, which can be beneficial in preventing metal-catalyzed oxidative damage.

In essence, while the ester group modulates the pharmacokinetic properties (like lipophilicity and membrane permeability), the catechol moiety is largely responsible for the pharmacodynamic actions, particularly the antioxidant and radical-scavenging effects. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. By identifying key molecular descriptors that correlate with activity, QSAR models can guide the design of new, more potent derivatives.

Several QSAR studies have been conducted on caffeic acid esters to understand the structural requirements for their biological activities, such as anticancer effects. nih.govulm.ac.idulm.ac.id These studies have revealed that a combination of factors influences the cytotoxicity of these compounds. nih.gov

Key Descriptors in QSAR Models for Caffeic Acid Esters:

Hydrophobicity (LogP): As discussed previously, lipophilicity is a critical factor. QSAR models have confirmed that hydrophobicity descriptors, such as LogP, are significant predictors of activity. ulm.ac.idulm.ac.id

Steric Factors: The size and shape of the molecule, particularly the ester group, play a crucial role in how the compound fits into the binding site of a biological target. nih.gov

Electronic Descriptors: Properties related to the electron distribution in the molecule can influence its reactivity and ability to interact with targets.

For instance, one QSAR model developed for CAPE compounds as colorectal anticancer agents identified four key descriptors: MDEC22, MDEC23 (molecular distance edge descriptors), JGI1, and molecular weight. ulm.ac.idulm.ac.id The inclusion of a LogP descriptor further improved the predictive power of the model. ulm.ac.idulm.ac.id Such models are invaluable for predicting the activity of new derivatives and prioritizing which compounds to synthesize and test.

Molecular Docking Studies for Target Identification and Binding Affinity Prediction

Molecular docking is a powerful in silico tool used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein target. This technique helps to identify potential biological targets, predict binding affinity, and elucidate the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Molecular docking studies on caffeic acid and its derivatives have predicted interactions with a wide range of protein targets, suggesting mechanisms for their diverse biological activities.

| Protein Target | Associated Biological Activity | Predicted Interactions and Findings | Reference |

|---|---|---|---|

| P-glycoprotein (P-gp) | Cancer multi-drug resistance | Docking showed a binding energy of 44.4058 Kcal/mol, with interactions involving residues GLU74 and TRY117, suggesting a role in overcoming drug resistance. | nih.gov |

| Acetylcholinesterase (AChE) | Neuroprotection (Alzheimer's Disease) | Caffeic acid showed a favorable binding energy of -8.022 kcal/mol, stabilized by hydrophobic and pi-anion interactions with residues like Trp84 and Phe330. | indexcopernicus.com |

| Monoamine Oxidase (MAO-A/B) | Neuroprotection (Neurodegenerative Diseases) | Caffeic acid derivatives showed potential for MAO inhibition, with the naphthyl ring in some derivatives enhancing interaction within the substrate cavity of MAO-B. | nih.gov |

| Cyclooxygenase-1 (COX-1) | Anti-inflammatory | Caffeic acid showed a binding energy of -6.5 kcal/mol, comparable to reference ligands, suggesting a mechanism for pain and inflammation relief. | ajphs.com |

| Mutant p53 (p53Y220C) | Anticancer | CAPE was predicted to bind to a mutation-induced crevice in the p53 protein, potentially restoring its tumor suppressor function. The binding affinity was predicted to be higher than that of a known restoration molecule. | nih.gov |

These docking studies provide a molecular-level understanding of how Butyl 3-(3,4-dihydroxyphenyl)acrylate and related compounds might exert their effects. For example, the predicted binding to acetylcholinesterase suggests a potential role in managing neurodegenerative diseases, while interaction with P-glycoprotein points towards applications in cancer therapy. nih.govindexcopernicus.com

Computational Prediction of Biochemical Pathways and Interactions

Beyond single-target interactions, computational methods can help predict how a compound like Butyl 3-(3,4-dihydroxyphenyl)acrylate might influence entire biochemical pathways. Caffeic acid and its derivatives are known to modulate key signaling pathways involved in inflammation, oxidative stress, and cell survival. nih.gov

Two of the most significant pathways influenced by these compounds are:

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is central to the inflammatory response. CAPE is a well-documented inhibitor of NF-κB activation. mdpi.comnih.gov By preventing the activation of NF-κB, CAPE can suppress the expression of pro-inflammatory genes, such as those for COX-2, IL-1β, and IL-6. nih.govmdpi.com

Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: This is the primary pathway responsible for cellular defense against oxidative stress. nih.gov Caffeic acid derivatives can activate Nrf2, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1). mdpi.com

Computational analysis of these pathways can help map the network of protein-protein interactions and gene expression changes that occur in response to treatment with a caffeic acid derivative. This provides a systems-level view of the compound's mechanism of action, highlighting its pleiotropic effects on cellular function. mdpi.com

Reaction Path Analysis in Synthesis Optimization

Computational chemistry also plays a role in optimizing the synthesis of Butyl 3-(3,4-dihydroxyphenyl)acrylate and its derivatives. Reaction path analysis can be used to study reaction mechanisms, identify transition states, and calculate activation energies, thereby guiding the development of more efficient and environmentally friendly synthetic routes.

The synthesis of caffeic acid esters can be challenging. nih.gov Traditional methods often require the protection of the reactive catechol hydroxyl groups, followed by esterification and subsequent deprotection. mdpi.com For example, one common route involves:

Treating caffeic acid with acetic anhydride (B1165640) to form diacetylcaffeic acid (protecting the catechol). mdpi.com

Reacting the protected acid with an alcohol (e.g., butanol) to form the ester. mdpi.com

Removing the acetyl protecting groups to yield the final product. mdpi.com

Researchers are continually seeking to optimize this process. For instance, studies have explored greener synthetic methods, such as using a modified Wittig reaction performed in an aqueous medium. nih.gov This approach avoids the need for protecting groups and environmentally unsafe reagents, representing a significant optimization of the synthetic pathway. nih.gov Computational analysis can aid in refining such methods by predicting reaction outcomes under different conditions (e.g., different solvents or catalysts), thus accelerating the development of sustainable and high-yield synthetic strategies.

Natural Occurrence and Isolation Methodologies for Caffeic Acid Esters

Identification in Plant Sources and Extracts

Butyl 3-(3,4-dihydroxyphenyl)acrylate, also known as butyl caffeate, is a derivative of caffeic acid. Caffeic acid and its various esters are widespread in the plant kingdom. While specific identification of the butyl ester is less commonly reported than its parent compound, caffeic acid derivatives, in general, have been identified in a variety of natural sources.

Caffeic acid itself, the precursor to many of these esters, is a key phenolic acid found in numerous plants. mdpi.com For instance, it has been successfully extracted from the dried biomass of Elsholtzia splendens. nih.gov Similarly, the leaves of Dendropanax morbifera have been identified as a promising source for caffeic acid extraction. mdpi.com Other related compounds, such as caffeoylquinic acid derivatives, have been isolated from the flower buds of Lonicera japonica. researchgate.net The general presence of caffeic acid in plants like coffee, tea, and grapes suggests the potential for the natural occurrence of its various esters, including the butyl form.

Table 1: Plant Sources of Caffeic Acid and Related Esters

| Plant Species | Compound Identified |

|---|---|

| Elsholtzia splendens | Caffeic acid |

| Dendropanax morbifera | Caffeic acid |

| Lonicera japonica | Caffeoylquinic acid derivatives |

Isolation and Purification Techniques for Related Natural Compounds

The isolation of caffeic acid and its esters from natural sources is often challenging, sometimes resulting in low yields. researchgate.net A variety of techniques have been developed and optimized to extract and purify these compounds effectively. The methodologies typically involve solvent extraction followed by chromatographic purification.

Solvent extraction is a primary step. For example, an optimized method for extracting caffeic acid from Dendropanax morbifera leaves utilized a 41.23% (v/v) methanol (B129727) concentration at 88.61 °C for 1.86 hours to achieve maximum yield. mdpi.com In another instance, the extraction of caffeic acid from Elsholtzia splendens involved sonication with 95% ethanol. nih.gov

Following initial extraction, purification is crucial to isolate the desired compounds. Macroporous resin column chromatography is a common technique. For the purification of caffeic acid from E. splendens, a D101 type macroporous resin column was employed. nih.gov This step is often followed by further refinement using silica (B1680970) gel chromatography, with various solvent systems used for elution to achieve high purity. nih.gov The isolation of caffeoylquinic acid derivatives from Lonicera japonica also relies on open-column chromatography techniques. researchgate.net These multi-step processes, combining different chromatographic methods, are essential for separating specific esters from the complex mixtures present in plant extracts.

Table 2: Summary of Isolation and Purification Techniques for Caffeic Acid and its Derivatives

| Technique | Application | Source Material |

|---|---|---|

| Solvent Extraction (Methanol) | Maximizing caffeic acid yield | Dendropanax morbifera leaves |

| Sonication / Ethanol Extraction | Initial crude extraction | Elsholtzia splendens biomass |

| Macroporous Resin Chromatography | Purification of crude extract | Elsholtzia splendens extract |

| Silica Gel Chromatography | Final purification step | Elsholtzia splendens extract |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Butyl 3-(3,4-dihydroxyphenyl)acrylate |

| Butyl caffeate |

| Caffeic acid |

Future Directions and Research Gaps for Butyl 3 3,4 Dihydroxyphenyl Acrylate Studies

Exploration of Novel Synthetic Pathways for the Compound and its Analogs

Future research is geared towards the development of more efficient and environmentally friendly methods for synthesizing Butyl 3-(3,4-dihydroxyphenyl)acrylate and its analogs. A promising area of exploration is the use of enzymatic catalysis, which presents an attractive alternative to conventional chemical synthesis. mdpi.com Lipase-catalyzed esterification, for instance, has been successfully employed for the synthesis of butyl dihydrocaffeate, suggesting its potential application for butyl caffeate as well. mdpi.com The use of enzymes like Candida antarctica lipase (B570770) B (CALB) in organic solvents or ionic liquids could lead to higher yields and simpler purification processes. mdpi.comnih.gov

The synthesis of novel analogs of Butyl 3-(3,4-dihydroxyphenyl)acrylate is another critical research direction. By modifying the butyl chain or the catechol ring, it may be possible to enhance the compound's biological activities. For example, the synthesis of butylated methyl caffeate, a derivative of caffeic acid, has shown improved antioxidant capacity. scispace.com Exploring a variety of esterification and transesterification reactions will be key to creating a library of analogs for further biological screening. nih.govresearchgate.net

| Synthesis Approach | Key Features | Potential Advantages |

| Enzymatic Synthesis | Utilizes lipases (e.g., CALB) as biocatalysts. mdpi.com | Greener synthesis, higher specificity, milder reaction conditions. |

| Chemoenzymatic Synthesis | Combines chemical and enzymatic reaction steps. nih.gov | Can overcome limitations of purely chemical or enzymatic routes, potentially higher yields. |

| "One-Pot" Synthesis | Multiple reaction steps are performed in a single reactor. mdpi.com | Increased efficiency, reduced waste, lower operational costs. |

| Analog Synthesis | Modification of the core structure to create new derivatives. scispace.com | Potential for enhanced biological activity and improved physicochemical properties. |

Deeper Mechanistic Elucidation of Biological Activities in Complex In Vitro Systems

While the biological activities of caffeic acid and its esters are known, a deeper understanding of the specific mechanisms of action of Butyl 3-(3,4-dihydroxyphenyl)acrylate in complex in vitro models is a significant research gap. Future studies should move beyond simple cell-based assays to more sophisticated models that better mimic physiological conditions.

The use of three-dimensional (3D) cell cultures, organoids, and co-culture systems can provide more relevant insights into the compound's effects on cell proliferation, differentiation, and intercellular communication. encyclopedia.pub Investigating the anti-inflammatory and anticancer properties of caffeic acid phenethyl ester (CAPE), a related compound, has revealed its ability to suppress the growth of various cancer cell lines. nih.govnih.gov Similar in-depth studies are needed for butyl caffeate to elucidate its specific molecular targets and signaling pathways.

Advanced in vitro models could be employed to study the compound's influence on key inflammatory enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO). mdpi.com Furthermore, exploring its impact on complex processes such as angiogenesis and metastasis in cancer models, or neuronal function in neurodegenerative disease models, will be crucial. Understanding how Butyl 3-(3,4-dihydroxyphenyl)acrylate modulates oxidative stress pathways and its potential to induce apoptosis in cancer cells are also key areas for future mechanistic studies. researchgate.netmdpi.com

Advanced Computational Modeling for Precise Mechanism Prediction and Lead Optimization

Computational modeling presents a powerful tool for accelerating research on Butyl 3-(3,4-dihydroxyphenyl)acrylate. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of butyl caffeate and its analogs with their biological activities. nih.govulm.ac.id Such models can help in predicting the activity of newly designed compounds and in understanding the key molecular descriptors that govern their efficacy.

Molecular docking simulations can provide insights into the binding interactions of Butyl 3-(3,4-dihydroxyphenyl)acrylate with specific protein targets. mdpi.comthesciencein.org By identifying the binding modes and energies, researchers can predict the compound's potential mechanisms of action and guide the design of more potent analogs. For instance, docking studies on related compounds have been used to understand their interactions with targets like tubulin and K-Ras. researchgate.netthesciencein.org

Density Functional Theory (DFT) calculations can be utilized to investigate the electronic properties and antioxidant capacity of butyl caffeate. tandfonline.com These computational methods can help in understanding its ability to scavenge free radicals and protect against oxidative stress. The integration of various computational approaches will be instrumental in the rational design and optimization of Butyl 3-(3,4-dihydroxyphenyl)acrylate-based lead compounds for therapeutic applications.

| Computational Method | Application in Butyl Caffeate Research |

| QSAR | Predicting biological activity based on chemical structure. nih.govulm.ac.id |

| Molecular Docking | Simulating the interaction with protein targets to predict binding affinity and mode. mdpi.comthesciencein.org |

| DFT Calculations | Analyzing electronic properties to understand antioxidant mechanisms. tandfonline.com |

Development of Novel Analytical Techniques for Quantification in Biological Matrices and Complex Systems

The development of sensitive and selective analytical methods is crucial for the pharmacokinetic and metabolic studies of Butyl 3-(3,4-dihydroxyphenyl)acrylate. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as a powerful technique for the determination of caffeic acid esters in biological samples. nih.govresearchgate.net Future research should focus on optimizing these methods for the specific quantification of butyl caffeate and its metabolites in various biological matrices such as plasma, urine, and tissue homogenates.

Method validation according to regulatory guidelines will be essential to ensure the reliability of the analytical data. This includes assessing parameters such as linearity, accuracy, precision, and stability. nih.gov The development of untargeted metabolomics approaches using high-resolution mass spectrometry could also aid in the identification of novel metabolites of Butyl 3-(3,4-dihydroxyphenyl)acrylate. mdpi.com

Furthermore, the establishment of robust extraction techniques to efficiently isolate the compound from complex biological matrices is a key area for improvement. nih.gov The availability of reliable analytical methods will be fundamental for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Butyl 3-(3,4-dihydroxyphenyl)acrylate, which is critical for its potential development as a therapeutic agent.

| Analytical Technique | Application for Butyl Caffeate Analysis |

| HPLC-MS/MS | Sensitive and selective quantification in biological fluids. nih.govresearchgate.netmdpi.com |

| High-Resolution Mass Spectrometry | Identification of unknown metabolites. mdpi.com |

| Sample Preparation Techniques | Efficient extraction and cleanup from complex matrices. nih.gov |

Q & A

Q. What are the recommended synthetic routes and purification methods for Butyl 3-(3,4-dihydroxyphenyl)acrylate?

The synthesis of caffeic acid esters typically involves esterification of caffeic acid with the corresponding alcohol under acidic or enzymatic catalysis. For example, pentyl and phenethyl analogs are synthesized via Steglich esterification using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) . Purification often employs flash chromatography with gradients of ethyl acetate and hexane, achieving >95% purity . For the butyl variant, similar protocols can be adapted, with adjustments to reaction time and solvent ratios to optimize yield. Post-synthesis, HPLC (C18 column, methanol/water mobile phase) is recommended for purity validation.

Q. What spectroscopic and crystallographic techniques are critical for characterizing Butyl 3-(3,4-dihydroxyphenyl)acrylate?

- NMR : ¹H and ¹³C NMR are essential for confirming the ester bond formation. Key signals include the α,β-unsaturated carbonyl (δ ~165–170 ppm in ¹³C) and the butyl chain protons (δ 0.9–1.6 ppm in ¹H) .

- X-ray crystallography : Single-crystal diffraction (e.g., using SHELX programs) resolves the planar geometry of the caffeoyl moiety and the E-configuration of the acrylate group, as demonstrated for pentyl analogs .

- FT-IR : Confirms ester C=O stretching (~1700 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length) influence the biological activity of caffeic acid esters?

Structure-activity relationship (SAR) studies reveal that alkyl chain length modulates lipophilicity, bioavailability, and target interactions. For example:

- Antioxidant activity : Shorter chains (e.g., methyl) enhance solubility in aqueous systems, improving radical scavenging, while longer chains (e.g., docosyl) increase membrane permeability .

- Anti-inflammatory effects : The butyl ester’s intermediate chain length balances cellular uptake and metabolic stability, as seen in ethyl caffeate’s inhibition of NF-κB and COX-2 pathways . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like Keap1-Nrf2 .

Q. What advanced analytical methods address stability challenges of Butyl 3-(3,4-dihydroxyphenyl)acrylate in biological assays?

- TGA-MS : Identifies thermal decomposition profiles and hygroscopicity, critical for handling polymers with catechol moieties .

- HPLC-DAD-ESI/MS : Monitors degradation products under physiological conditions (e.g., pH 7.4, 37°C), detecting hydrolyzed caffeic acid or oxidized quinones .

- Accelerated stability testing : Storage at 40°C/75% RH for 6 months predicts long-term stability, with degradation kinetics modeled using Arrhenius equations .

Q. How can computational modeling optimize the design of caffeic acid derivatives for specific targets?

- QSAR models : Correlate descriptors like logP, polar surface area, and H-bond donors with bioactivity data (e.g., IC₅₀ values for antioxidant assays) .

- Molecular dynamics (MD) simulations : Assess interactions with lipid bilayers or proteins (e.g., TNF-α), highlighting the butyl chain’s role in stabilizing hydrophobic pockets .

- Density functional theory (DFT) : Predicts redox potentials of the catechol group, guiding the design of pro-drugs with controlled oxidative activation .

Q. How should researchers resolve contradictions in reported biological activities of caffeic acid esters?

Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

- Standardized protocols : Use cell lines with consistent Nrf2/NF-κB reporter systems and validate purity via LC-MS .

- Metabolomic profiling : Identify phase-I/II metabolites (e.g., glucuronides) that may interfere with activity measurements .

- Inter-laboratory validation : Collaborate to replicate key findings, as done for ethyl caffeate’s anti-inflammatory IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.